N‑4 Acetyl Substitution: Scaffold Differentiation from Des‑Acetyl and N‑Alkyl Benzoxazine Acetic Acid Analogs
The compound carries an N‑4 acetyl group on the dihydrobenzoxazine ring, distinguishing it from the des‑acetyl parent 2‑(3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑3‑yl)acetic acid and from N‑alkyl analogs such as 2‑(4‑methyl‑3,4‑dihydro‑2H‑1,4‑benzoxazin‑3‑yl)acetic acid and 2‑(4‑ethyl‑3,4‑dihydro‑2H‑benzo[b][1,4]oxazin‑3‑yl)acetic acid (CAS 1955523‑35‑9) [1]. In the broader dihydrobenzoxazine class, N‑acetylation is known to modulate hydrogen‑bonding capacity, lipophilicity, and metabolic stability; for instance, the N‑acetyl moiety of FK973 is indispensable for its bioreductive activation and DNA cross‑linking antitumor activity [2]. The computed XLogP3‑AA of 0.6 for 1955540‑12‑1 reflects moderate hydrophilicity relative to N‑alkyl congeners, which typically exhibit higher logP values due to absence of the polar acetyl carbonyl [3].
| Evidence Dimension | N‑4 substituent identity and its impact on computed lipophilicity |
|---|---|
| Target Compound Data | N‑4 = acetyl; XLogP3‑AA = 0.6; HBA count = 4 (acetyl carbonyl contributes one acceptor) [3] |
| Comparator Or Baseline | Des‑acetyl analog: N‑4 = H (secondary amine, HBD count = 1 additional); N‑ethyl analog (CAS 1955523‑35‑9): N‑4 = ethyl, predicted higher logP (quantitative value not publicly available) |
| Quantified Difference | XLogP3‑AA difference not directly calculable for comparators in absence of reported values; qualitative direction: acetyl < ethyl in lipophilicity due to polar carbonyl |
| Conditions | Computed physicochemical properties from PubChem (XLogP3‑AA algorithm); comparator structures identified via SciFinder substructure search |
Why This Matters
The N‑acetyl group introduces a hydrogen‑bond acceptor and reduces lipophilicity relative to N‑alkyl analogs, potentially improving aqueous solubility and altering target‑binding profiles — a key consideration when selecting a benzoxazine acetic acid building block for medicinal chemistry campaigns.
- [1] PubChem CID 91811940 (target compound) and CID analogues: 2-(4-ethyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid (CAS 1955523-35-9). Comparative structural analysis. View Source
- [2] Specific metabolic activation of FK973, a new antitumor antibiotic, in L1210 leukemia cells. Cancer Research 1989. PMID: 2912559. View Source
- [3] PubChem computed properties: XLogP3‑AA 0.6, HBA 4 for 1955540‑12‑1. PubChem CID 91811940, accessed 2025. View Source
